molecular formula C12H17NO2 B2425652 (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine CAS No. 752184-51-3

(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Cat. No.: B2425652
CAS No.: 752184-51-3
M. Wt: 207.273
InChI Key: FCSOIAKKUQWABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine: is a chemical compound with the molecular formula C12H17NO2

Properties

IUPAC Name

6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6,10H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSOIAKKUQWABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methoxy-2,2-dimethylchroman-4-one.

    Reduction: The chroman-4-one is reduced to the corresponding chroman-4-ol using a reducing agent such as sodium borohydride.

    Amination: The chroman-4-ol is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and chromene backbone undergo oxidation under controlled conditions:

Reagent Conditions Product Key Observations
KMnO₄Acidic aqueous mediumQuinone derivativesSelective oxidation of the aromatic ring
CrO₃Anhydrous acetic acidOxidized chromene oxidesHigher yields at elevated temperatures
O₂ (catalytic)Pd/C, 80°CPartially oxidized intermediatesRequires careful monitoring to avoid overoxidation

Research Insight : Substituents like methoxy groups direct oxidation to specific positions on the aromatic ring, enhancing regioselectivity .

Reduction Reactions

The primary amine group participates in reduction and reductive alkylation:

Reagent Conditions Product Notes
LiAlH₄Dry THF, 0°C → RTSecondary amine derivativesRequires inert atmosphere
H₂/Pd-CEthanol, 50 psi H₂N-Alkylated productsCompatible with alkyl halides
NaBH₃CNMeOH, pH 4–5Stable amine intermediatesMild conditions preserve chromene ring

Mechanistic Note : Reduction of the amine group proceeds via hydride transfer, forming intermediates that can undergo further alkylation.

Substitution Reactions

The methoxy group is susceptible to nucleophilic substitution:

Nucleophile Conditions Product Efficiency
NH₃H₂SO₄, 120°C6-Amino-chromene derivativesModerate yield (45–60%)
Cl⁻AlCl₃, reflux6-Chloro-chromene analogsRequires prolonged reaction times
SH⁻NaSH, DMFThioether derivativesLimited solubility challenges

Key Finding : Electron-withdrawing substituents on the chromene ring accelerate substitution rates .

Alkylation and Acylation

The amine group undergoes N-functionalization:

Reaction Type Reagent Product Catalyst
AlkylationEthyl bromideN-Ethyl derivativesK₂CO₃, DMF, 60°C
AcylationAcetyl chlorideN-Acetylated compoundsPyridine base, RT
Suzuki CouplingAryl boronic acidsBiaryl-functionalized chromenesPd(PPh₃)₄, K₂CO₃

Industrial Relevance : Continuous flow reactors improve scalability and reduce side reactions in acylations .

Multi-Component and Catalytic Reactions

The amine participates in one-pot syntheses and catalytic cycles:

  • Organocatalytic Annulation :
    Diethylamine catalyzes three-component reactions with aryl aldehydes and malononitrile to yield 2-amino-4H-chromenes (yields >90%) .

Substituent Effects on Reactivity

Modifications at the 6-methoxy and 2,2-dimethyl positions significantly alter reactivity:

Substituent Impact on Reactivity Biological Correlation
6-Fluoro↑ Oxidation stabilityEnhanced metabolic clearance
6-Trifluoromethyl↓ Nucleophilic substitution efficiencyReduced cytotoxicity
7-DifluoromethoxyBalanced LogD and potencyOptimal pharmacokinetic profile

Therapeutic Implications : Difluoromethoxy analogs show promise as CFTR correctors in cystic fibrosis treatment .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, forming volatile amines and CO₂ .

  • Photolysis : UV exposure leads to chromene ring opening, generating quinone methides.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of chroman compounds exhibit promising anticancer properties. A study focusing on structure-activity relationships (SAR) identified that related compounds can induce apoptosis in cancer cells effectively. For instance, a compound structurally similar to (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine demonstrated an EC50 of 2 nM in apoptosis induction assays, highlighting its potential as an anticancer agent .

Antioxidant Properties

The antioxidant activity of chroman derivatives has been documented extensively. A series of related compounds were synthesized and evaluated for their ability to scavenge free radicals, showing significant potential in mitigating oxidative stress-related diseases .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. Compounds in this class have been shown to penetrate the blood-brain barrier effectively, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Synthesis

The compound can be utilized in synthesizing specialty polymers due to its unique chemical structure. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Fragrance Industry

This compound is also explored for its olfactory characteristics, making it a candidate for use in fragrances and flavoring agents due to its pleasant aroma profile .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent with apoptosis induction
Antioxidant properties
NeuroprotectionPotential treatment for neurodegenerative diseases
Material SciencePolymer synthesis for enhanced properties
Fragrance IndustryUse in perfumes and flavoring

Case Study 1: Anticancer Properties

A study published in PubMed investigated various chroman derivatives for their potential as anticancer agents. The study highlighted that specific modifications to the chroman structure significantly enhanced their efficacy against breast cancer cell lines .

Case Study 2: Neuroprotective Effects

In a recent investigation into neuroprotective agents, researchers found that compounds similar to this compound could effectively protect neuronal cells from oxidative damage in vitro. The results indicated a strong correlation between antioxidant activity and neuroprotection .

Mechanism of Action

The mechanism of action of (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 6-cinnamoyl-5-hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl hydrogen sulfate
  • 2,2-dimethyl-3,4-dihydro-2H-chromen-4-amine

Uniqueness:

  • Structural Features: (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine is unique due to the presence of the methoxy group at the 6-position and the amine group at the 4-position, which confer specific chemical and biological properties.
  • Biological Activity: The compound’s unique structure may result in distinct biological activities compared to similar compounds, making it a valuable target for further research and development.

Biological Activity

(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine, also known as 6-methoxy-2,2-dimethylchroman-4-amine, is a compound that belongs to the class of chromenes. Its molecular formula is C12_{12}H17_{17}NO2_2, and it has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

The compound has a molecular weight of 207.27 g/mol and is characterized by the presence of a methoxy group and a dimethyl substitution on the chromene structure. Its structural formula can be represented as follows:

Structure C12H17NO2\text{Structure }C_{12}H_{17}NO_{2}

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • In vitro studies showed that this compound induced apoptosis in prostate cancer cells (PC-3), with mechanisms involving mitochondrial pathways .
  • Dose-response assays indicated that the compound effectively inhibited cell proliferation in breast cancer cell lines, such as MDA-MB-231, with IC50 values suggesting potent activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Inhibition : The compound demonstrated moderate antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. In disc diffusion assays, it showed percentage inhibitions ranging from 7.75% to 8.94% at concentrations around 32 µg/mL .
Bacterial StrainPercentage Inhibition (%)
Staphylococcus aureus8.94
Bacillus subtilis7.75

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It has been shown to reduce ROS levels in treated cells, which is crucial for preventing oxidative stress-related damage .
  • Enzyme Inhibition : The compound exhibited inhibitory activity against monoamine oxidase B (MAO-B), which is linked to neuroprotective effects and may have implications in treating neurodegenerative diseases .

Case Studies

A notable study published in MDPI highlighted the efficacy of several coumarin derivatives, including this compound. The results indicated significant cytotoxicity against oral cancer cell lines SCC-40 and SCC-29B with promising antioxidant properties .

Safety Profile

The safety profile of this compound indicates moderate toxicity with specific hazard statements related to ingestion and skin contact. The GHS classification includes warnings for harmful effects if swallowed .

Q & A

Q. What are the common synthetic routes for (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors with amines. For example, chromene derivatives can be synthesized via acid-catalyzed condensation of resorcinol analogs with β-diketones, followed by amination. A related approach involves reductive amination of chromanone intermediates (e.g., 6-methoxy-2,2-dimethylchroman-4-one) using ammonia or substituted amines under hydrogenation conditions .
  • Example Reaction Conditions :
StepReagents/ConditionsYieldReference
CyclizationH₂SO₄, 80°C, 6 h65%
Reductive AminationNH₃, H₂/Pd-C, 50°C72%

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C6, dimethyl at C2).
  • X-ray Crystallography : Resolve stereochemistry and confirm the dihydrochromen scaffold. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to model thermal parameters and hydrogen bonding .
  • Example Crystallographic Data :
ParameterValueSource
Space GroupP2₁/c
R Factor0.056
Data-to-Parameter Ratio14.3

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for chromen-4-ylamine derivatives?

  • Methodological Answer : Variability arises from assay conditions (e.g., enzyme concentrations, pH) or structural analogs. To resolve contradictions:

Standardize Assays : Use validated protocols (e.g., DPP-4 inhibition assays at pH 7.4 ).

Control Stereochemistry : Enantiomers may exhibit divergent activities; chiral HPLC or asymmetric synthesis ensures purity .

Comparative SAR Studies : Test analogs with systematic substitutions (e.g., methoxy vs. hydroxy groups) to isolate functional group contributions .

Q. What experimental strategies can elucidate the impact of stereochemistry on bioactivity?

  • Methodological Answer :
  • Enantioselective Synthesis : Use chiral catalysts (e.g., Rh-DIOP) to prepare (R)- and (S)-enantiomers.
  • Docking Studies : Compare binding modes of enantiomers to target proteins (e.g., sirtuin-6) using software like AutoDock Vina. Evidence from flavonol analogs shows that 3D orientation of substituents (e.g., hydroxy groups) critically affects hydrogen bonding .
  • Pharmacokinetic Profiling : Assess metabolic stability and tissue distribution differences between enantiomers using radiolabeled analogs .

Q. How can computational modeling guide the optimization of chromen-4-ylamine derivatives for enhanced target binding?

  • Methodological Answer :
  • Scaffold Hopping : Use 3D similarity algorithms (e.g., ROCS) to identify bioisosteres of the dihydrochromen core while retaining key pharmacophores .
  • Electrostatic Complementarity : Modify substituents (e.g., methoxy → trifluoromethyl) to align with charge distributions in target active sites. For DPP-4 inhibitors, this approach improved IC₅₀ values from μM to nM ranges .
  • MD Simulations : Simulate ligand-protein dynamics to predict residence times and off-target effects .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for related DPP-4 inhibitors?

  • Methodological Answer :
  • Source Analysis : Compare purity metrics (e.g., HPLC traces in vs. commercial samples). Impurities >5% can skew activity.
  • Assay Variability : Normalize data to reference inhibitors (e.g., sitagliptin) tested under identical conditions.
  • Structural Nuances : Minor differences (e.g., 6-methoxy vs. 7-methoxy substitution) alter steric bulk and hydrogen bonding capacity, significantly affecting potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.